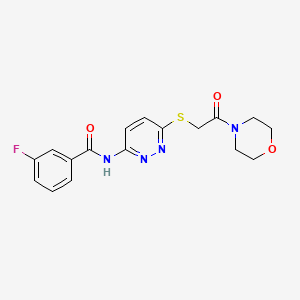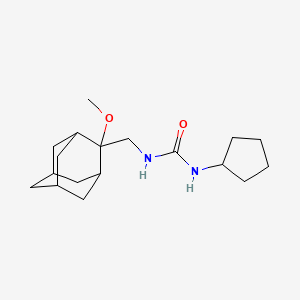
1-cyclopentyl-3-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyl-3-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)urea is an organic compound with unique structural characteristics. Known for its intricate adamantane backbone coupled with a cyclopentyl group, it showcases a complex and fascinating molecular architecture that has piqued the interest of scientists across various disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 1-cyclopentyl-3-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)urea typically involves multiple steps:
Formation of the Adamantane Derivative: : Start with the preparation of the adamantane derivative by selective functionalization.
Attachment of the Methoxy Group: : Introduce the methoxy group to the adamantane nucleus under controlled conditions to achieve the desired positional isomer.
Cyclopentyl Group Incorporation: : Incorporate the cyclopentyl group via a cyclization reaction.
Urea Formation: : The final step involves coupling the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods:
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions, such as temperature, pressure, and choice of catalysts to enhance yield and purity. Techniques such as continuous flow reactors and high-throughput screening are often employed.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes:
Oxidation: : Can undergo oxidation reactions to form various oxygenated derivatives.
Reduction: : Reduction can transform the compound into different states, altering its functional groups.
Substitution: : It can participate in nucleophilic and electrophilic substitution reactions, given its functional groups.
Common Reagents and Conditions Used:
Oxidation: : Reagents like chromium trioxide or potassium permanganate in suitable solvents.
Reduction: : Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: : Halogens or organometallic reagents in the presence of bases or acids.
Major Products Formed:
The major products formed depend on the specific reaction conditions but often include various substituted ureas, alcohols, and amines.
Wissenschaftliche Forschungsanwendungen
1-Cyclopentyl-3-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)urea finds applications in several areas:
Chemistry: : Used as a building block for complex organic syntheses.
Biology: : Serves as a potential ligand in studying receptor interactions.
Medicine: : Investigated for its therapeutic potential in various conditions due to its unique pharmacophoric elements.
Industry: : Utilized in the development of materials with specific properties such as hydrophobicity or rigidity.
Wirkmechanismus
The compound exerts its effects primarily through its interaction with specific molecular targets. Its adamantane backbone allows for high binding affinity to hydrophobic pockets in proteins, while the urea linkage can form hydrogen bonds, facilitating strong interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Compared to other urea derivatives:
1-Cyclopentyl-3-(adamantan-2-yl)urea: : Lacks the methoxy group, resulting in different reactivity and binding properties.
1-Cyclopentyl-3-((2-methoxyadamantan-2-yl)methyl)urea: : Similar structure but different positional isomers offer varying interaction strengths and specificities.
Its uniqueness lies in the precise arrangement of functional groups, providing distinct chemical and biological properties.
Similar Compounds
1-Cyclopentyl-3-(adamantan-2-yl)urea
1-Cyclopentyl-3-((2-methoxyadamantan-2-yl)methyl)urea
There you have it—a comprehensive dive into the world of 1-cyclopentyl-3-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)urea. Quite a mouthful, isn't it?
Eigenschaften
IUPAC Name |
1-cyclopentyl-3-[(2-methoxy-2-adamantyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2/c1-22-18(11-19-17(21)20-16-4-2-3-5-16)14-7-12-6-13(9-14)10-15(18)8-12/h12-16H,2-11H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOVCXVOHYOFQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
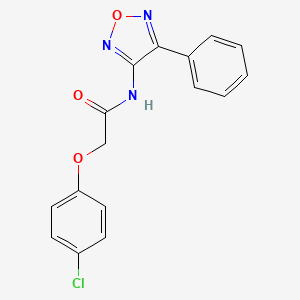
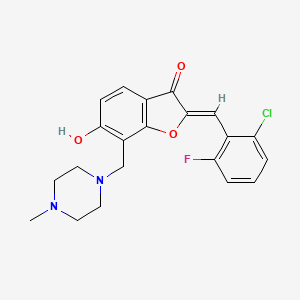
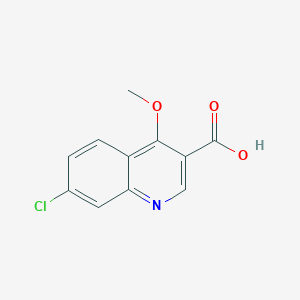
methanone](/img/structure/B2981847.png)
![ethyl 7-butyl-6-(3-methoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2981849.png)

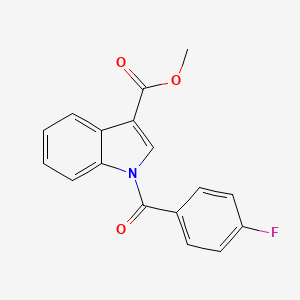
![1-[4-(3-Chloro-2-methylphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2981854.png)
![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2981857.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2981858.png)
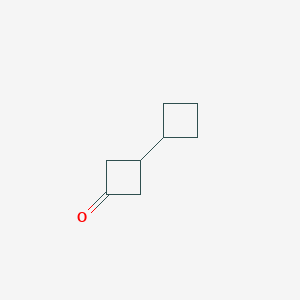
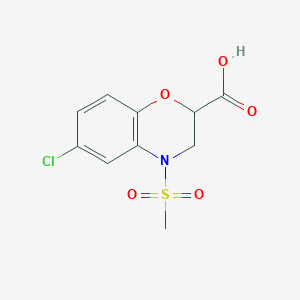
![6,7-dimethyl-3-(2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2981861.png)
